Linoleic Acid

Description

Overview of Dimeric Fatty Acid Chemistry and Nomenclature

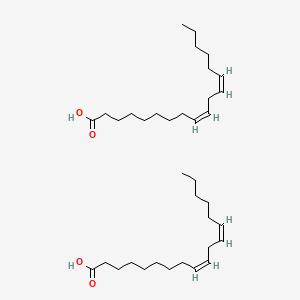

Dimeric fatty acids are complex mixtures primarily containing a dimerized C18 fatty acid, leading to the common designation "C36 dimer acid". wikipedia.org The starting material is an unsaturated fatty acid, such as oleic acid or, in the case of the subject compound, linoleic acid ((9Z,12Z)-octadeca-9,12-dienoic acid). wikipedia.orgstenutz.eu The dimerization process links two of these C18 chains together.

The nomenclature reflects the parent fatty acid. "9,12-Octadecadienoic acid (9Z,12Z)-, dimer" specifically indicates that it is formed from linoleic acid, preserving the original positions (9 and 12) and cis (Z) configuration of the double bonds in the monomer units. The product is a dicarboxylic acid, meaning it has a carboxylic acid group (-COOH) at each end of the newly formed C36 structure, which allows it to react and form long polymer chains. wikipedia.orgatamankimya.com The reaction mixture may also contain smaller amounts of trimer acids (three fatty acid molecules linked) and unreacted monomers. wikipedia.org

Historical Development and Evolution of Research on 9,12-Octadecadienoic Acid (9Z,12Z)-, Dimer

The study and commercialization of dimerizing unsaturated fatty acids have been ongoing for more than half a century. nih.gov Early methods focused on thermal polymerization, where polyunsaturated fatty acids were heated to high temperatures (above 260°C) in the presence of steam to induce dimerization. ijacskros.comgoogle.com This thermal method was effective for polyunsaturated acids like linoleic and linolenic acid. google.com

A significant evolution in the production of dimer acids was the introduction of clay catalysts, particularly montmorillonite (B579905) clays. wikipedia.orgmdpi.com This catalytic method, which can be performed at lower temperatures (around 180-260°C), proved capable of dimerizing both monounsaturated and polyunsaturated fatty acids. google.com Research outlined in patents from the 1960s described processes for polymerizing fatty acid mixtures rich in linolenic acid through a two-step approach: an initial thermal polymerization followed by a catalytic treatment with a clay mineral in the presence of water. google.com This catalytic approach offered advantages in selectivity and could be applied to a broader range of feedstocks. ijacskros.com Over the years, research has continued to refine these processes to improve yield and understand the complex structures of the resulting dimer products. ijacskros.comnih.gov

Theoretical Frameworks for Unsaturated Fatty Acid Dimerization

Several theoretical mechanisms have been proposed to explain the dimerization of unsaturated fatty acids. The specific pathway can depend on the reaction conditions and the type of fatty acid used.

One of the most frequently cited mechanisms is the Diels-Alder reaction . wikipedia.orgmdpi.com This is a type of pericyclic reaction, specifically a [4+2] cycloaddition, between a conjugated diene on one fatty acid molecule and a double bond (the dienophile) on another. mdpi.com This reaction results in the formation of a characteristic six-membered cyclohexene (B86901) ring linking the two fatty acid chains. wikipedia.org The thermal polymerization of polyunsaturated fatty acids like linoleic acid is believed to proceed through this mechanism. ijacskros.comdss.go.th For the Diels-Alder reaction to occur, one of the non-conjugated linoleic acid molecules must first isomerize to a conjugated form.

However, the validity of the Diels-Alder mechanism, particularly in clay-catalyzed reactions, has been questioned in more recent scientific literature. nih.govresearchgate.net An alternative and more logical model proposed is a selective acid-catalyzed interlayer mechanism . nih.govresearchgate.net This theory posits that the acidic nature of montmorillonite clay catalysts is key to the reaction. nih.gov The dimerization is thought to occur within the confined interlayer spaces of the swelling clay. nih.gov This acid-catalyzed pathway is considered more consistent with the observed product distribution, which includes a variety of dimer structures and branched-chain fatty acids (isoacids) as by-products. nih.govresearchgate.net

Additionally, dimerization can occur through radical mechanisms, especially during autoxidation or when initiated by other reactive species. researchgate.net In thermally stressed oils, for instance, oxidized fatty acids can undergo secondary reactions to form dimers. mdpi.com The oligomerization of technical grade linoleic acid has been shown to be highly dependent on temperature, with the presence of air (oxygen) promoting extensive dimerization and trimerization. abo.firesearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

(9Z,12Z)-octadeca-9,12-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b7-6-,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYHQOLUKZRVURQ-HZJYTTRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O2 | |

| Record name | LINOLEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20571 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | linoleic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Linoleic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7049-66-3, 30175-49-6, 67922-65-0 | |

| Record name | 9,12-Octadecadienoic acid (9Z,12Z)-, trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7049-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,12-Octadecadienoic acid (9Z,12Z)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30175-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,12-Octadecadienoic acid (9Z,12Z)-, dimer, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67922-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2025505 | |

| Record name | Linoleic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Linoleic acid is a colorless to straw colored liquid. A polyunsaturated fatty acid essential to human diet., Liquid; Liquid, Other Solid, Colorless to straw-colored liquid; [Hawley], Liquid, colourless to pale yellow oily liquid | |

| Record name | LINOLEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20571 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 9,12-Octadecadienoic acid (9Z,12Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Linoleic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5844 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Linoleic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000673 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Linoleic and linolenic acid (mixture) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/374/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

444 to 446 °F at 16 mmHg (NTP, 1992), 230 °C at 16 mm Hg; 202 °C at 1.4 mm Hg, 229.00 to 230.00 °C. @ 16.00 mm Hg | |

| Record name | LINOLEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20571 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LINOLEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Linoleic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000673 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble (NTP, 1992), In water, 1.59 mg/L at 25 °C, Freely soluble in ether; soluble in absolute alcohol; 1 mL dissolves in 10 mL petroleum ether; miscible with dimethylformamide, fat solvents, oils, Very soluble in acetone, benzene, ethyl ether, and ethanol., In acetone: 4.10 g/100 g acetone at -50 °C, 1.20 g/100 g acetone at -60 °C, 0.35 g/100 g acetone at -70 °C; in n-heptane: 0.98 g/100 g n-heptane at -50 °C, 0.20 g/100 g n-heptane at -60 °C, 0.042 g/100 g n-heptane at -70 °C., soluble in ether, alcohol; miscible with dimethylformamide, fat solvents, oils; insoluble in water | |

| Record name | LINOLEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20571 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LINOLEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Linoleic and linolenic acid (mixture) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/374/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.9007 at 72 °F (NTP, 1992) - Less dense than water; will float, 0.9022 g/cu cm at 20 °C, 0.898-0.904 | |

| Record name | LINOLEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20571 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LINOLEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Linoleic and linolenic acid (mixture) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/374/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.00000087 [mmHg], 8.68X10-7 mm Hg at 25 °C | |

| Record name | Linoleic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5844 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | LINOLEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless oil, Colorless to straw-colored liquid | |

CAS No. |

60-33-3, 6144-28-1, 506-21-8, 2197-37-7, 80969-37-5, 8024-22-4 | |

| Record name | LINOLEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20571 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Linoleic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dilinoleic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6144-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Linoleic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Linolelaidic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Linoleic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002197377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14C-Linoleic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080969375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Linoleic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14104 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | linoleic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281243 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,12-Octadecadienoic acid (9Z,12Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Linoleic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Linoleic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.428 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9,12-Octadecadienoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Oils, grape | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LINOLEIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KJL21T0QJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LINOLEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Linoleic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000673 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

23 °F (NTP, 1992), -6.9 °C, -8.5 °C | |

| Record name | LINOLEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20571 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LINOLEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Linoleic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000673 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Pathways and Mechanistic Investigations for 9,12 Octadecadienoic Acid 9z,12z , Dimer

Thermal Dimerization Methodologies

Thermal dimerization involves heating linoleic acid at high temperatures, typically ranging from 200°C to over 300°C, in the absence of a catalyst. researchgate.netnih.gov This process relies on the intrinsic reactivity of the polyunsaturated fatty acid at elevated temperatures. The heat provides the necessary activation energy for the molecules to overcome reaction barriers and form new carbon-carbon bonds.

The reaction products of thermal dimerization are often a complex mixture. Besides the desired dimer, the process can yield trimers, higher polymers, and various isomers of the monomeric fatty acid. d-nb.info The distribution of these products is highly dependent on the reaction temperature and duration. mdpi.com Studies have shown that heating trilinolein, a triglyceride of linoleic acid, at temperatures from 180°C to 320°C leads to bond rotation, migration, and degradation, forming a variety of conjugated and non-conjugated linoleic acid isomers, as well as aldehydes. mdpi.com The chemical reaction for thermal dimerization is often described as following a Diels-Alder mechanism, particularly for polyunsaturated fatty acids. nih.gov

Catalytic Dimerization Processes

To improve reaction rates, increase selectivity towards the dimer, and allow for milder reaction conditions, various catalytic systems have been extensively investigated. These can be broadly classified into acid-catalyzed, transition metal-catalyzed, and enzymatic methods.

Acid-Catalyzed Dimerization (e.g., Montmorillonite (B579905), Zeolites, Lewis/Brønsted Acids)

Acid catalysis is the most common method for the industrial production of dimer acids. d-nb.infoacs.org Clay catalysts, particularly montmorillonite, are widely used. acs.orgnih.govmasterorganicchemistry.com These clay catalysts are acidic and provide a confined reaction environment within their layered structures. nih.govacs.org A typical industrial process involves heating tall oil fatty acids (a mixture containing linoleic acid) with about 4.3% montmorillonite clay and 5% water in an autoclave at approximately 260°C. nih.gov The use of clay catalysts allows for lower temperatures compared to the purely thermal process. nih.gov

The catalytic activity of montmorillonite is attributed to the presence of both Brønsted and Lewis acid sites. rsc.orgyoutube.com Lewis acid sites can catalyze the isomerization of non-conjugated linoleic acid into conjugated linoleic acid, which is a key intermediate for the subsequent dimerization. rsc.orgyoutube.com The Brønsted acid sites can then generate carbocations from the conjugated linoleic acid, facilitating the dimerization reaction. rsc.orgyoutube.com The interlayer spacing and surface acidity of the montmorillonite have been shown to significantly affect the product yield. rsc.org

Zeolites have also been explored as catalysts for the dimerization of unsaturated fatty acids. acs.org Like clays, their acidic properties and defined pore structures can influence the reaction. Some research has focused on using acidic zeolites to produce branched-chain fatty acids (isoacids) as byproducts of the dimerization process. nih.gov

Both Lewis acids (electron pair acceptors) and Brønsted acids (proton donors) play a role in the catalytic process. rsc.orgresearchgate.netnih.gov While the clay-catalyzed dimerization is often described in the context of Lewis acid catalysis, it is argued that under the aqueous conditions used, Brønsted acidity is the more relevant mechanism. nih.gov Strong acids like sulfuric acid have been used, but clay-catalyzed dimerization is generally preferred as it minimizes side reactions like decarboxylation. nih.gov

| Catalyst Type | Key Features | Typical Reaction Conditions | Role in Dimerization |

|---|---|---|---|

| Montmorillonite Clay | Layered structure, Brønsted and Lewis acid sites. nih.govacs.orgrsc.org | ~230-260°C, often with water and co-catalysts like lithium salts. nih.govuni-konstanz.de | Promotes isomerization to conjugated dienes and subsequent dimerization. rsc.orgyoutube.com |

| Zeolites | Defined pore structure, acidic sites. acs.org | Variable, can be used for isoacid formation. nih.gov | Shape selectivity can influence product distribution. |

| Lewis/Brønsted Acids | Lewis acids accept electron pairs; Brønsted acids donate protons. rsc.orgresearchgate.net | Varies with specific acid used. | Lewis acids facilitate isomerization; Brønsted acids generate reactive carbocations. rsc.orgyoutube.com |

Transition Metal-Catalyzed Dimerization Strategies

The use of transition metals as catalysts in the context of linoleic acid chemistry has been primarily focused on isomerization rather than direct dimerization. nih.govnih.gov Catalysts based on rhodium and ruthenium have been shown to effectively convert the non-conjugated double bonds of linoleic acid into a conjugated system, forming conjugated linoleic acid (CLA). nih.govgoogle.com This isomerization is a crucial first step in many dimerization pathways, as conjugated dienes are more reactive in cycloaddition reactions.

While direct dimerization of linoleic acid to its C36 dimer using transition metal catalysts is not widely reported, some related research exists. For instance, nickel catalysts are employed in the hydrogenation of fatty acids and have been studied for the dimerization of other types of organic molecules. acs.orgnih.govyoutube.com Palladium catalysts are also used in various organic transformations involving fatty acids. d-nb.info The primary role of transition metals in this context appears to be the manipulation of the double bonds within the fatty acid chain, which can indirectly influence subsequent dimerization reactions.

Enzymatic Approaches to Dimerization (e.g., Lipoxygenase)

Enzymatic methods offer a more selective and environmentally benign route to fatty acid derivatives. Lipoxygenases are a class of enzymes that catalyze the insertion of molecular oxygen into polyunsaturated fatty acids like linoleic acid. youtube.comnih.gov This enzymatic oxidation is highly regio- and stereospecific, leading to the formation of fatty acid hydroperoxides. byjus.comunacademy.com

The dimerization process in this approach occurs via a radical mechanism. masterorganicchemistry.com The initial hydroperoxides formed by the lipoxygenase can then undergo further reactions to form dimers. This enzymatic route is more selective than the high-temperature chemical processes, but it is also generally less cost-effective and productive for large-scale industrial applications. masterorganicchemistry.com Research has shown that corn germ extracts containing lipoxygenase can catalyze the oxidation of linoleic acid, where the initially formed hydroperoxide is an intermediate in the synthesis of other products, including potential dimeric structures. libretexts.org

Reaction Mechanisms and Pathways of Dimer Formation

The formation of the C36 dimer from two C18 linoleic acid molecules involves the creation of new carbon-carbon bonds, leading to cyclic or acyclic structures. The most frequently cited mechanism for the formation of cyclic dimers is the Diels-Alder reaction.

Diels-Alder Cycloaddition Mechanisms

The Diels-Alder reaction is a concerted, pericyclic reaction between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. masterorganicchemistry.com In the context of linoleic acid dimerization, one molecule of linoleic acid acts as the diene and another as the dienophile. d-nb.infouni-konstanz.de For this to occur, one of the linoleic acid molecules must first isomerize to form a conjugated diene system (e.g., converting the 9Z,12Z-dienes to a 9,11- or 10,12-diene system). nih.gov This isomerization is a key step and can be promoted by heat or acid catalysts. nih.govrsc.org

Free Radical Mechanisms

While ionic pathways tend to dominate in catalyzed reactions, free radical mechanisms can also contribute to the dimerization of linoleic acid, particularly under conditions of thermal stress or in the presence of radical initiators. The initial step in a free radical pathway is the abstraction of a hydrogen atom from the highly susceptible bis-allylic position (C-11) of the linoleic acid molecule. This generates a pentadienyl radical, which is stabilized by resonance.

These linoleic acid radicals (L•) can then undergo several reactions, including dimerization. The coupling of two such radicals can lead to the formation of a C-C bond, resulting in a non-cyclic dimer. Alternatively, a radical can attack a double bond of another linoleic acid molecule, initiating a chain reaction that can also lead to dimer formation. Oxidative conditions can further complicate these pathways, leading to the formation of oxygenated dimers. For instance, in the presence of oxygen, linoleic acid can form hydroperoxyl radicals, which can then decompose and react to form a variety of dimeric structures, some containing ether or peroxide linkages.

Ionic Mechanisms

The more commercially prevalent method for synthesizing dimer acids involves clay-catalyzed reactions, which proceed through ionic mechanisms. Montmorillonite, a type of phyllosilicate clay, is a widely used catalyst due to its acidic nature. mdpi.comresearchgate.net The catalytic activity is primarily attributed to Brønsted acid sites on the clay surface. researchgate.net

The proposed mechanism initiates with the protonation of a double bond in the linoleic acid molecule by a Brønsted acid site on the catalyst, leading to the formation of a carbocation intermediate. This carbocation is a highly reactive species. It can then undergo several transformations:

Isomerization: The carbocation can rearrange to form a more stable isomer. This is also how branched-chain monomeric fatty acids, known as isostearic acids, are formed as byproducts. nih.gov

Dimerization: The carbocation can act as an electrophile and attack a double bond of another unsaturated fatty acid molecule. This forms a dimeric carbocation, which can then be neutralized by deprotonation to yield a stable dimer acid. This pathway can result in the formation of cyclic (monocyclic and bicyclic) and acyclic dimers. nih.gov

Hydrogen Transfer: A hydrogen transfer reaction can occur, where one fatty acid molecule is reduced to a saturated fatty acid (stearic acid) and another is oxidized to a conjugated dienoic acid. This conjugated diene is highly reactive and can readily participate in dimerization reactions. nih.gov

It is important to note that the previously suggested Diels-Alder reaction, a concerted [4+2] cycloaddition, as the primary mechanism for the formation of cyclic dimers is now considered less likely in these clay-catalyzed systems. The reaction conditions and the presence of various isomeric products are better explained by the multi-step ionic mechanism involving carbocation intermediates. nih.gov

Precursor Chemistry and Reactivity Profiles

The composition of the fatty acid feedstock is a critical factor influencing the structure and yield of the resulting dimer acid. The primary precursor for 9,12-octadecadienoic acid (9Z,12Z)-, dimer is linoleic acid, a polyunsaturated omega-6 fatty acid. However, commercial feedstocks are often mixtures of various fatty acids. Tall oil fatty acids (TOFA), a byproduct of the Kraft pulping process, are a common and economical source. TOFA is typically composed of oleic acid, linoleic acid, conjugated linoleic acid, and saturated fatty acids. nih.gov

The degree of unsaturation in the precursor fatty acids directly correlates with their reactivity in dimerization. Polyunsaturated fatty acids like linoleic acid are more reactive and readily form dimers compared to monounsaturated fatty acids like oleic acid. ijacskros.com This is because linoleic acid has two double bonds, increasing the probability of a reaction, and the presence of the bis-allylic methylene (B1212753) group makes it more susceptible to hydrogen abstraction in radical reactions and provides more sites for electrophilic attack in ionic reactions.

The composition of the feedstock significantly impacts the final product mixture, which typically contains monomeric acids, dimeric acids, and trimeric acids.

| Precursor Feedstock | Predominant Fatty Acid | Linear Dimer (%) | Monocyclic Aromatic Dimer (%) | Bicyclic Dimer (%) | Other Cyclic Dimer (%) |

|---|---|---|---|---|---|

| Linoleic Acid | C18:2 | 5 | 25 | 65 | 5 |

| Tall Oil Fatty Acid (TOFA) | Mixed C18:1, C18:2 | 15 | 40 | 35 | 10 |

| Oleic/Elaidic Acid | C18:1 | 40 | 45 | 5 | 10 |

The data in this table is estimated based on findings from clay-catalyzed dimerization processes. The distribution can vary based on specific reaction conditions. nih.gov

Optimization of Reaction Conditions and Yield

The synthesis of 9,12-octadecadienoic acid (9Z,12Z)-, dimer is typically carried out at elevated temperatures, generally between 230°C and 250°C, in the presence of a catalyst. mdpi.com Optimizing reaction conditions is crucial for maximizing the yield of the desired dimer acid while minimizing the formation of unwanted byproducts such as trimers and higher oligomers.

Catalyst: Montmorillonite clay is the most common catalyst. mdpi.com Its efficiency can be enhanced through various modifications. Activation of the clay by drying at specific temperatures can increase the number of acid sites. nih.gov For instance, activating montmorillonite K10 at 120°C has been shown to be effective. nih.gov The loading of the catalyst also plays a role; one study reported a dimer acid conversion of 71.7% with a 9% loading of organic montmorillonite at 260°C over 8 hours. researchgate.net However, excessive catalyst loading does not necessarily improve yield and can even be detrimental. nih.gov

Temperature: Reaction temperature is a key parameter. Higher temperatures generally increase the reaction rate but can also promote the formation of trimers and other byproducts, as well as lead to decarboxylation. The thermal isomerization of linoleic acid is also temperature-dependent, which can affect the structure of the resulting dimers. nih.gov

Co-catalysts and Additives: The addition of co-catalysts like lithium salts to the montmorillonite clay can improve the dimerization process. nih.gov Water is also a critical component in the reaction mixture, as it can help to prevent decarboxylation of the fatty acids. google.com

| Parameter | Condition | Effect on Dimer Yield/Product Distribution | Reference |

|---|---|---|---|

| Catalyst | Montmorillonite K10 (activated at 120°C) | Effective for dimerization. | nih.gov |

| Catalyst Loading | 9% Organic Montmorillonite | Achieved 71.7% dimer acid conversion at 260°C for 8h. | researchgate.net |

| Catalyst Calcination Temperature | Increase from 80°C to 500°C | Gradual decrease in dimer acid yield. | scielo.br |

| Temperature | 230-250°C | Typical industrial range for dimerization. | mdpi.com |

| Precursor Unsaturation | Higher degree of unsaturation | Increased formation of heavy oligomers (dimers, trimers). | ijacskros.com |

| Additives | Water | Helps prevent decarboxylation. | google.com |

Structural Elucidation and Advanced Stereochemical Analysis of 9,12 Octadecadienoic Acid 9z,12z , Dimer

Spectroscopic Characterization Techniques

NMR spectroscopy is a powerful tool for the detailed structural analysis of linoleic acid dimers. While spectra of the dimer itself are complex due to the mixture of isomers, analysis can be built upon the known assignments of the linoleic acid monomer. nih.govmagritek.com

¹H-NMR Spectroscopy: In the monomer, characteristic signals include the terminal methyl protons (~0.89 ppm), the bulk methylene (B1212753) protons (~1.3 ppm), allylic protons (~2.05 ppm), bis-allylic protons (~2.77 ppm), and the olefinic protons (~5.36 ppm). bmrb.io Upon dimerization, significant changes in the ¹H-NMR spectrum are expected. The signals for the olefinic protons involved in the linkage will disappear, and new signals corresponding to the type of linkage formed will appear. For instance, in a Diels-Alder adduct, new olefinic and aliphatic signals characteristic of a cyclohexene (B86901) ring structure would be observed. wikipedia.org The protons on the carbons adjacent to the carboxyl groups remain largely unaffected, appearing around 2.35 ppm.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides critical information on the carbon skeleton. For the monomer, key resonances include the carboxyl carbon (~180 ppm), olefinic carbons (128-131 ppm), and various aliphatic carbons along the chain. nih.govpsu.edu In the dimer, the disappearance of certain sp² carbon signals and the appearance of new sp³ signals in the aliphatic region would confirm the formation of new carbon-carbon bonds. The complexity of the dimer mixture often results in overlapping signals, but advanced techniques like 2D NMR (COSY, HSQC, HMBC) can help establish connectivity and elucidate the specific isomeric structures present. magritek.comhmdb.ca

Solid-State NMR: While less common for this specific compound, solid-state NMR could provide valuable information on the conformational and packing arrangements of the dimer in a solid or aggregated state, complementing solution-state NMR data.

Table 1: Expected ¹H-NMR and ¹³C-NMR Chemical Shifts for Linoleic Acid Dimer Features

| Functional Group/Proton Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Notes |

| Carboxyl (R-C OOH) | 10-12 (broad) | ~180 | Signal for the acidic proton can be broad and may exchange with solvent. |

| α-Methylene (-C H₂-COOH) | ~2.35 | ~34 | Adjacent to the carboxyl group. |

| Olefinic Protons (-CH=CH-) | ~5.4 (unreacted) | ~128-131 (unreacted) | Signals will be absent or shifted for double bonds involved in the dimerization linkage. New olefinic signals may appear depending on the isomer. aocs.org |

| Cyclohexene Ring Protons | Varies (e.g., 1.5-5.7) | Varies | Appears in cyclic dimers formed via Diels-Alder reactions. The specific shifts depend heavily on the substitution pattern. |

| Aliphatic Methylene (-CH₂-) | ~1.3 | ~22-32 | Bulk of the fatty acid chains. |

| Terminal Methyl (-CH₃) | ~0.9 | ~14 | End of the fatty acid chains. |

FTIR spectroscopy is used to identify the key functional groups present in the linoleic acid dimer. The spectrum is a composite of the vibrations of all isomers in the sample.

Key characteristic absorption bands for the linoleic acid dimer include:

O-H Stretch: A very broad band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

C-H Stretches: Sharp peaks just below 3000 cm⁻¹ (2850-2960 cm⁻¹) corresponding to the symmetric and asymmetric stretching of aliphatic CH₂ and CH₃ groups. researchgate.net

C=O Stretch: A strong, sharp absorption band around 1710 cm⁻¹ is indicative of the carbonyl group of the carboxylic acid. researchgate.net

C=C Stretch: A medium to weak band around 1640 cm⁻¹ may be present, corresponding to the stretching of any unreacted double bonds or new double bonds formed in the linkage region (e.g., within a cyclohexene ring). researchgate.net

C-O Stretch & O-H Bend: Bands in the fingerprint region, typically around 1460 cm⁻¹, 1280 cm⁻¹, and 940 cm⁻¹, are associated with C-O stretching and O-H bending vibrations of the carboxylic acid group.

The FTIR spectrum confirms the retention of the carboxylic acid functional groups and the predominantly aliphatic nature of the dimer, while changes in the C=C stretching region can provide clues about the dimerization reaction. nih.govmdpi.com

Table 2: Key FTIR Absorption Bands for 9,12-Octadecadienoic Acid (9Z,12Z)-, Dimer

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2500-3300 (broad) | O-H Stretch | Carboxylic Acid (-COOH) |

| 2850-2960 | C-H Stretch | Aliphatic (-CH₂, -CH₃) |

| ~1710 (strong) | C=O Stretch | Carboxylic Acid (-COOH) |

| ~1640 (weak) | C=C Stretch | Alkene |

| ~1460 | C-H Bend | Aliphatic (-CH₂) |

| ~1280 | C-O Stretch | Carboxylic Acid (-COOH) |

| ~940 (broad) | O-H Bend | Carboxylic Acid (-COOH) |

Mass spectrometry (MS) is essential for confirming the molecular weight of the dimer and providing structural information through fragmentation analysis. The nominal molecular weight of the C36 dimer is 560.9 g/mol . nih.gov

Electrospray Ionization (ESI-MS): In negative ion mode ESI-MS, the dimer is readily detected as the deprotonated molecule, [M-H]⁻, at an m/z of approximately 559.5. This confirms the successful dimerization of two linoleic acid molecules.

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) provides insight into the structure of the various isomers. While detailed fragmentation patterns for specific dimer isomers are complex and not widely published, general fragmentation pathways can be inferred. Fragmentation would likely occur at the weak bonds of the linkage structure, such as the retro-Diels-Alder (rDA) fragmentation for cyclic isomers. This would result in fragment ions corresponding to the monomeric linoleic acid (m/z 279.2) or related fragments. The fragmentation patterns can help distinguish between different types of linkages (e.g., cyclic vs. acyclic) and the location of remaining double bonds. researchgate.netnih.govnih.gov

Chromatographic Separation for Isomer Analysis

Due to the inherent complexity of the reaction product, chromatographic techniques are indispensable for separating the various constitutional and geometric isomers of the linoleic acid dimer.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for separating dimer acid isomers.

Silver Ion HPLC (Ag⁺-HPLC): This is a powerful technique for separating unsaturated compounds based on the number, position, and geometry of their double bonds. semanticscholar.orgresearchgate.net Silver ions form reversible complexes with the π-electrons of the double bonds, allowing for the separation of isomers with subtle differences in their unsaturation. This method is highly effective for separating cis/trans isomers and isomers with different double bond positions within the dimer structures. researchgate.netresearchgate.net

Gas Chromatography (GC): Due to the low volatility of the dimer acids, they must first be derivatized, typically to their methyl esters (FAMEs), before GC analysis. High-temperature capillary columns are required. While GC can provide high-resolution separation, the complexity and high boiling points of the dimer esters make it a challenging analysis. It is more commonly used for analyzing the monomeric precursors. nih.gov

Chiral Resolution and Enantiomeric Purity Assessment

The dimerization of linoleic acid can generate multiple new chiral centers, leading to the formation of a racemic mixture of various enantiomers and diastereomers. For example, a Diels-Alder reaction can create up to four new stereocenters in the resulting cyclohexene ring. The resolution of these stereoisomers is a significant analytical challenge. wikipedia.org

Diastereomeric Salt Formation: A classic method for chiral resolution involves reacting the racemic mixture of dicarboxylic acids with an enantiomerically pure chiral resolving agent, such as a chiral amine (e.g., brucine, 1-phenylethylamine). wikipedia.orglibretexts.org This reaction forms a mixture of diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by techniques like fractional crystallization or chromatography. Once separated, the pure acid enantiomer can be recovered by removing the resolving agent. libretexts.org

Chiral Chromatography: Another powerful method is high-performance liquid chromatography using a chiral stationary phase (CSP). aocs.org The CSP creates a chiral environment where the enantiomers of the dimer interact differently, leading to different retention times and enabling their separation. The selection of the appropriate CSP and mobile phase is critical for achieving successful resolution. This method directly separates the enantiomers without the need for derivatization.

Assessing enantiomeric purity after resolution is typically performed using the same chiral HPLC method or by measuring the optical rotation of the separated fractions.

Conformational Studies and Isomeric Diversity

The dimerization process of (9Z,12Z)-octadecadienoic acid is not a single, specific reaction but a collection of processes that leads to a high degree of isomeric diversity.

Isomeric Diversity: The primary reaction pathway is often a Diels-Alder [4+2] cycloaddition, where one linoleic acid molecule acts as the diene and another as the dienophile. This can result in various constitutional isomers depending on which double bonds participate and their relative orientation, leading to substituted cyclohexene structures. wikipedia.org Other possible reactions include radical-mediated coupling, leading to acyclic, branched-chain dimers. Each of these constitutional isomers can also exist as multiple stereoisomers (enantiomers and diastereomers) due to the formation of new chiral centers. nih.gov

Conformational Studies: Understanding the three-dimensional shape and flexibility (conformation) of these isomers is crucial as it influences their physical properties. Computational modeling, such as Density Functional Theory (DFT), can be used to predict the lowest energy conformations of different isomers. mdpi.com These theoretical calculations, when combined with experimental data from NMR (e.g., through-space correlations from NOESY experiments) and other spectroscopic techniques, provide a detailed picture of the molecule's spatial arrangement. Such studies can help rationalize the observed chromatographic behavior and predict the physical properties of the separated isomers. acs.org

Computational Chemistry and Molecular Modeling for Structural Prediction

Computational chemistry and molecular modeling serve as powerful theoretical tools to predict and analyze the three-dimensional structure of complex molecules like the 9,12-Octadecadienoic acid (9Z,12Z)-, dimer. These in silico approaches provide insights into molecular geometry, conformational stability, and electronic properties that are often challenging to obtain through experimental methods alone. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are pivotal in building a comprehensive understanding of the dimer's structural characteristics.

Detailed research findings from computational studies on related systems, such as linoleic acid monomers and other long-chain carboxylic acid dimers, offer a foundational framework for predicting the structure of the 9,12-Octadecadienoic acid (9Z,12Z)-, dimer. For instance, DFT has been extensively used to calculate the nuclear magnetic resonance (NMR) chemical shifts of linoleic acid isomers, which shows excellent correlation with experimental data. mdpi.comnih.gov This success underscores the potential of DFT to accurately predict the spectroscopic properties of the dimer, which are intrinsically linked to its structure.

A primary structural motif for carboxylic acids is the formation of centrosymmetric cyclic dimers via intermolecular hydrogen bonds between the carboxyl groups. mdpi.com X-ray crystallographic analyses of similar fatty acids have confirmed this arrangement. mdpi.com Computational models can explore the energetics and geometry of these hydrogen bonds in the 9,12-Octadecadienoic acid (9Z,12Z)-, dimer. DFT calculations can be employed to determine key parameters such as O-H···O bond distances and angles, providing a detailed picture of the dimer linkage. mdpi.com

The following tables summarize the application of computational methods and the resulting data for structural prediction.

Table 1: Application of Computational Methods for Structural Elucidation

| Computational Method | Application for Dimer Structure Prediction | Key Insights |

| Density Functional Theory (DFT) | Prediction of geometric isomers, calculation of NMR chemical shifts, and analysis of hydrogen bond geometries. mdpi.comnih.govresearchgate.net | Provides accurate electronic structure, helps in the unequivocal identification of isomers, and quantifies the strength and geometry of the dimer linkage. mdpi.commdpi.com |

| Molecular Dynamics (MD) Simulations | Exploration of conformational flexibility, stability of the dimer complex, and its behavior in different environments. nih.govresearchgate.net | Reveals the dynamic nature of the fatty acid chains, identifies stable conformations, and assesses the influence of the surrounding medium on the dimer's structure. researchgate.netnih.gov |

| Ab initio methods | High-accuracy calculation of molecular orbitals and energy levels for smaller fragments or model systems of the dimer. | Offers benchmark data for validating less computationally expensive methods like DFT. |

Table 2: Computed Molecular Descriptors for 9,12-Octadecadienoic acid (9Z,12Z)-, dimer

| Descriptor | Value | Computational Method/Source |

| Molecular Formula | C₃₆H₆₄O₄ | PubChem |

| Average Mass | 560.904 g/mol | PubChem |

| Monoisotopic Mass | 560.480461 g/mol | PubChem |

| Topological Polar Surface Area | 74.6 Ų | Cactvs 3.4.8.18 |

| Rotatable Bond Count | 31 | Cactvs 3.4.8.18 |

| Hydrogen Bond Donor Count | 2 | Cactvs 3.4.8.18 |

| Hydrogen Bond Acceptor Count | 4 | Cactvs 3.4.8.18 |

These computational approaches, by providing a detailed atom-level perspective, are indispensable for the complete structural elucidation of the 9,12-Octadecadienoic acid (9Z,12Z)-, dimer, complementing and guiding experimental investigations.

Derivatization and Chemical Transformations of 9,12 Octadecadienoic Acid 9z,12z , Dimer

Esterification Reactions and Ester Derivatives

Esterification of the dimer acid is a common derivatization strategy, typically involving the reaction of its carboxylic acid groups with various alcohols. This well-established equilibrium reaction can be performed with or without catalysts to produce a variety of ester derivatives. google.comzhishangchemical.com The choice of alcohol allows for the tailoring of the final product's properties, such as viscosity and polarity. zhishangchemical.com For instance, esterification with monohydric alcohols results in esters with low viscosity that are soluble in numerous solvents. zhishangchemical.com

Research has focused on synthesizing esters for specific high-performance applications. One area of interest is the production of biolubricants through catalyst- and solvent-free esterification processes. google.com Another significant application is the development of green plasticizers for polymers like PVC, where esters of dimer acids with alcohols from renewable sources have been synthesized and studied. atamanchemicals.com The process can be a straightforward two-step procedure, starting with the dimerization of fatty acids via a Diels-Alder reaction, followed by the esterification of the resulting dimer acid with an alcohol like methanol. google.com The alcohols used can range from simple, short-chain molecules to more complex, long-chain structures. wikipedia.org

| Ester Derivative | Reactants | Key Findings/Applications | Citations |

|---|---|---|---|

| Dimer Acid Methyl Ester | Dimer Acid, Methanol | Used as an intermediate and in the synthesis of lubricant additives. The reaction is a standard esterification process. | google.com |

| Dimer Acid 2-Ethylhexyl Ester | Dimer Acid, 2-Ethylhexanol | Investigated for low pour point properties, making it suitable for lubricants in cold regions. | wikipedia.org |

| Biolubricants | Dimer Acid, Various Alcohols | Produced via catalyst- and solvent-free esterification, highlighting a green chemistry approach. | google.com |

| Plasticizers | Dimer Acid, Alcohols from renewable sources | Synthesized for use in rubber and plastics; polarity and compatibility were studied to confirm their effectiveness. | atamanchemicals.com |

| Hydroxyethyl (B10761427) Ester | Dimer Acid, Ethylene Oxide | Forms a hydroxyethyl ester that can further react to generate polyoxyethylene esters, which act as surfactants. | zhishangchemical.com |

Amidation Reactions and Polyamide Formation

The reaction of 9,12-Octadecadienoic acid (9Z,12Z)-, dimer with amines, particularly diamines and polyamines, leads to the formation of amides and, more importantly, polyamides. These polyamides are a significant class of polymers derived from dimer acids and are used extensively in commercial applications. researchgate.netresearchgate.net The unique and varied structures of the dimer acid, which include cyclic and non-cyclic isomers, result in polyamides that are typically amorphous and less prone to crystallization compared to conventional nylons. researchgate.netresearchgate.net This characteristic imparts flexibility and other desirable properties to the resulting materials.

Dimer acid-based polyamides are prominent as hot-melt adhesives and as curing agents for epoxy resins. wikipedia.orgresearchgate.netresearchgate.net The synthesis involves a polycondensation reaction between the dimer acid and various amines. For example, reacting the dimer acid with an excess of a polyamine produces polyamide-type curing agents. researchgate.net The properties of the final polyamide can be finely tuned by selecting specific diacids and diamines and controlling their relative ratios in the polymerization process. researchgate.net Common reactants include ethylenediamine (B42938) and other short-chain primary diamines, which lead to the formation of flexible, high-molecular-weight polymers. researchgate.netmdpi.com

| Polyamide/Amide Derivative | Co-Reactants | Key Findings/Applications | Citations |

|---|---|---|---|

| Hot-Melt Adhesives | Dimer Acid, various diamines (e.g., piperazine, ethylenediamine) | Forms high-performance adhesives with tunable properties based on the specific diamines used. | researchgate.netresearchgate.netgoogle.com |

| Epoxy Curing Agents | Dimer Acid, excess polyamines (e.g., triethylenetetramine) | Creates polyamide curing agents that offer lower toxicity and longer pot-life compared to simple polyamine hardeners. | researchgate.net |

| Poly(ethylenedilinoleamide) | Dimer Acid, Ethylenediamine | A specific copolymer resulting from the reaction of dimer acid and ethylenediamine. | wikipedia.org |

| Aromatic Polyamides | Dimer Diamine, Terephthalyl/Isophthalyl Chlorides | High-purity dimer diamines are reacted with aromatic diacids to form linear, high-molecular-weight polyamides. | mdpi.com |

| Fatty Polyamides for Inks and Coatings | Dimer Acid, various polyamines | Used as additives in flexographic inks and as modifiers for various coatings. | atamanchemicals.com |

Hydrogenation Studies and Saturated Derivatives

Hydrogenation is a critical chemical transformation applied to 9,12-Octadecadienoic acid (9Z,12Z)-, dimer to improve its thermal and oxidative stability. The process involves the catalytic reduction of the carbon-carbon double bonds remaining in the dimer's structure, converting the unsaturated aliphatic chains into saturated ones. wikipedia.orgnih.gov This saturation eliminates sites susceptible to oxidation, which enhances the performance of derivatives, particularly in applications requiring stability at high temperatures or long-term use, such as in high-quality polyamides and lubricants. nih.govbris.ac.uk

The hydrogenation process typically employs catalysts like nickel, palladium, or platinum under controlled temperature and pressure. google.comwikipedia.orgbris.ac.uk For example, a method for preparing hydrogenated dimer acid uses a Pt/C catalyst at temperatures of 170–250 °C and hydrogen pressures of 2.0–8.0 MPa. google.com The resulting product, often called hydrogenated dimer acid, is a mixture of saturated C36 dicarboxylic acids. researchgate.net A significant by-product of the initial dimerization reaction is isostearic acid, a saturated and branched C18 fatty acid, which is liquid at room temperature and valued for its oxidative resistance. mdpi.comgoogle.com In some process schemes, the monomer fraction is hydrogenated to produce isostearic acid. nih.gov

| Derivative/Process | Catalyst/Conditions | Key Findings | Citations |

|---|---|---|---|

| Hydrogenated Dimer Acid | Pt/C (Palladium-on-carbon) catalyst; 170–250°C; 2.0–8.0 MPa H₂ pressure. | Produces a stable, saturated dicarboxylic acid with improved color and thermal stability. | google.com |

| Hydrogenated Dimer Acid (for analysis) | Hydrogenation is used to saturate olefinic bonds to allow for structural analysis of the dimer's cyclic components via mass spectrometry. | Eliminates the confounding effect of double bonds in structural characterization. | nih.gov |

| Hydrogenation of Linoleic Acid (Monomer) | Nickel catalyst; 175-190°C; 20-40 p.s.i. | Increases saturation, raises melting point, and improves shelf-life by reducing susceptibility to oxidation. | bris.ac.ukbris.ac.uk |

| Isostearic Acid | A by-product of the dimer acid production process, separated from the monomer fraction. | A valuable saturated, branched fatty acid that is liquid at ambient temperatures and oxidatively stable. | mdpi.comnih.gov |

Functionalization Strategies and Novel Compound Synthesis

Beyond simple esterification and amidation, the 9,12-Octadecadienoic acid (9Z,12Z)-, dimer serves as a platform for synthesizing novel and more complex chemical structures through various functionalization strategies. These strategies leverage the dimer's dicarboxylic nature and its aliphatic backbone to create compounds with tailored properties for specialized applications.

One approach involves reacting the dimer with multifunctional molecules to create new derivatives. For example, reactions with various amines like triethylenetetramine (B94423) or N,N-dimethyl-1-octadecanamine lead to the formation of complex amine and amide compounds. sci-hub.seingentaconnect.com Another strategy is the incorporation of the dimer into larger, more complex polymeric structures. This has been demonstrated by the synthesis of polymers containing the dimer along with other monomers such as epichlorohydrin, bisphenol A, and acrylic acid, resulting in multifunctional resins. Furthermore, new copolymers have been developed by combining the dimer acid with non-traditional components, such as tyrosine-derived diphenols, to create novel poly(ester-amide)s with unique self-assembling properties.

| Novel Compound/Derivative | Functionalization Strategy/Reactants | Resulting Compound Type | Citations |

|---|---|---|---|

| Dimer-Triethylenetetramine Reaction Product | Reaction with triethylenetetramine. | Polyamidoamine, often used as an epoxy curing agent. | ingentaconnect.com |

| Dimer-N,N-dimethyl-1-octadecanamine Compound | Salt or complex formation with N,N-dimethyl-1-octadecanamine. | Amine salt/complex. | sci-hub.se |

| Dimer-Aminoethanol Compound | Reaction with 2-aminoethanol. | Amide/ester derivative with hydroxyl functionality. | bris.ac.uk |

| Complex Multifunctional Polymer | Polymerization with 2-(chloromethyl)oxirane (epichlorohydrin), 4,4'-(1-methylethylidene)bis[phenol] (bisphenol A), and 2-propenoic acid (acrylic acid). | Complex polyester (B1180765)/epoxy resin. | |

| Poly(ester-amide) Copolymers | Copolymerization with tyrosine-derived diphenols. | Self-assembling copolymers with both aliphatic and aromatic segments. |

Oligomerization and Polymerization via Dimer Building Blocks